2,4,6-Tribromobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromobenzene-1,3-diamine is a chemical compound with specific functional groups that influence its synthesis, structure, reactivity, and physical and chemical properties. Its study is essential for applications across various fields of chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to 2,4,6-Tribromobenzene-1,3-diamine, such as the preparation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, involves multi-step chemical reactions starting from simpler bromobenzene derivatives. These processes often utilize halogenation, alkylation, or other substitution reactions to introduce or modify functional groups on the benzene ring (Holst, Schollmeyer, & Meier, 2011).
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromobenzene-1,3-diamine and related compounds is characterized by the presence of specific substituents that influence the overall molecular geometry, electron distribution, and intramolecular interactions. For instance, studies on similar triazine derivatives show non-planar structures due to rotations about inter-ring C–C bonds, influenced by intermolecular interactions like hydrogen bonds and π–π interactions (Janczak & Kubiak, 2005).
Scientific Research Applications
Thermoanalytical Study of Aminoderivatives of 1,3,5-Trinitrobenzene : This study examines thermoanalytical aspects of aminoderivatives, including 1-amino-2,4,6-trinitrobenzene and others, highlighting their stability and thermoanalytical properties (Zeman, 1993).
Triazidation of 2,4,6-Trifluorobenzenes : The paper discusses the selective defluorination of various benzenes, leading to the synthesis of new compounds, which may have implications for the use of similar bromobenzene derivatives (Chapyshev & Chernyak, 2013).
Synthesis of Soluble and Thermally Stable Polyimides : This study involves the synthesis of a novel unsymmetrical diamine monomer, which may provide insights into the chemical behavior and applications of similar compounds like 2,4,6-Tribromobenzene-1,3-diamine (Ghaemy & Alizadeh, 2009).
Molecular Orbitals and UV-Vis Spectra Investigations : This computational study on dibromobenzenes provides insights into the structural and electronic properties of bromobenzene derivatives, which can be crucial in understanding the properties of 2,4,6-Tribromobenzene-1,3-diamine (Wang et al., 2013).
Hepatotoxicity of Brominated Benzenes : While this study primarily focuses on the hepatotoxic effects of brominated benzenes, it offers valuable information on the structure-activity relationship that could be relevant to the understanding of 2,4,6-Tribromobenzene-1,3-diamine (Szymańska, 1997).
Synthesis of Rubin’s Aldehyde and its Precursor : The paper discusses the efficient synthesis of compounds derived from tribromobenzene, which could provide a framework for the synthesis and applications of 2,4,6-Tribromobenzene-1,3-diamine (Holst, Schollmeyer, & Meier, 2011).
Jacobsen Rearrangement of Tribromobenzenes : This study provides insights into the Jacobsen rearrangement of tribromobenzenes, a chemical process that might be relevant to understanding the reactivity and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Nakada et al., 1979).
Differential Photohydrodehalogenation Reactivity of Bromobenzenes : This study investigates the photochemical dehalogenation of various bromobenzenes, which can offer insights into the photochemical properties and potential applications of 2,4,6-Tribromobenzene-1,3-diamine (Freeman & Haugen, 1998).
Safety And Hazards
The safety information available indicates that 2,4,6-Tribromobenzene-1,3-diamine may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2,4,6-tribromobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMNUFNDGIZTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570107 |
Source
|
Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromobenzene-1,3-diamine | |
CAS RN |
62477-06-9 |
Source
|
Record name | 2,4,6-Tribromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.